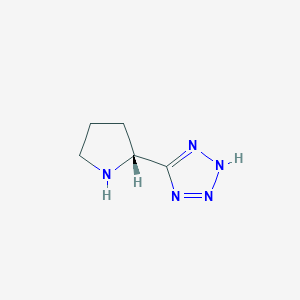
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
Übersicht
Beschreibung
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole is a compound that has attracted attention due to its potential applications in organic synthesis as an organocatalyst. This compound, due to its unique structure, has been studied for its role in facilitating various chemical reactions, offering a broad utility in organic synthesis (Longbottom, Franckevičius, & Ley, 2007).
Synthesis Analysis
The synthesis of (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole has been developed to be practical, safe, and efficient, avoiding hazardous reagents and conditions. Notably, a method has been established that circumvents the generation of ammonium azide in the cyclization step, employing a continuous-flow reactor for the hydrogenolysis reaction, significantly reducing the reaction time (Franckevičius, Knudsen, Ladlow, Longbottom, & Ley, 2006).
Molecular Structure Analysis
The molecular structure of (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole and its analogs have been elucidated through various spectroscopic and computational methods. These studies have provided insights into the geometry, electronic structure, and potential reaction sites of the molecule, enabling a deeper understanding of its reactivity and catalytic properties.
Chemical Reactions and Properties
(R)-5-(Pyrrolidin-2-yl)-1H-tetrazole serves as an enantiomeric organocatalyst in various organic syntheses. Its utility spans multiple reaction types, offering good stereoselectivities and efficiencies. This versatility is attributed to its ability to participate in different reaction mechanisms, thereby facilitating the formation of a wide range of products (Longbottom, Franckevičius, & Ley, 2007).
Wissenschaftliche Forschungsanwendungen
Mannich Reaction, Aldol Reaction, and Azide Cyclization : (S)-5-Pyrrolidine-2-yl-1H-tetrazole is used in scientific research for various reactions, including the Mannich reaction, aldol reaction, and azide cyclization (Aureggi et al., 2008).
Broad Utility in Organic Synthesis : Both (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles are widely used organocatalysts in organic synthesis, with broad utility in various reaction types (Longbottom et al., 2007).
Asymmetric Biginelli Reaction : Chiral substituted 5-(pyrrolidin-2-yl)tetrazoles are effective organocatalysts for the asymmetric Biginelli reaction, allowing for the preparation of 3,4-dihydropyrimidin-2(1H)-one derivatives (Wu et al., 2009).
Aldol Reaction Catalysis : (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole catalyzes the aldol reaction between acetone and various aldehydes with superior enantioselectivity (Tong et al., 2008).
Stereoselective Organic Reactions : The organocatalyst (S)-5-pyrrolidin-2-yl-1H-tetrazole can catalyze some organic reactions stereoselectively and can be synthesized from L-proline (Hong Wei, 2012).
Continuous-Flow Aldol Reactions : The packed-bed microreactor with 5-(pyrrolidin-2-yl)tetrazole can perform continuous-flow aldol reactions with good stereoselectivities, complete conversion efficiencies, and long-term stability (Bortolini et al., 2012).
Practical Synthesis and Flow-Reactor Hydrogenolysis : The developed synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole is safe, high-yielding, and efficient, reducing reaction time from three days to hours using an H-Cube continuous-flow reactor (Franckevičius et al., 2006).
Wirkmechanismus
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "®-5-(Pyrrolidin-2-YL)-1H-tetrazole" . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .
Eigenschaften
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466427 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole | |
CAS RN |
702700-79-6 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole a versatile organocatalyst?
A: (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole, along with its enantiomer, has found broad applications in organic synthesis as an organocatalyst. [, ] This versatility stems from the presence of both a basic pyrrolidine ring and an acidic tetrazole ring within its structure. This unique combination allows it to effectively catalyze a wide range of asymmetric reactions by simultaneously activating both nucleophilic and electrophilic reactants. []
Q2: Are there significant differences in catalytic activity between (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole and its (S)-enantiomer?
A: While both (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole are effective organocatalysts, their enantiomeric relationship can lead to differences in enantioselectivity for specific reactions. This means one enantiomer might provide a product with a higher enantiomeric excess (ee) compared to the other for certain asymmetric transformations. [] Choosing the appropriate enantiomer is crucial for achieving the desired stereochemical outcome in a reaction.
Q3: Where can I find more information about the specific applications of (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole in organic synthesis?
A: The provided research articles offer a comprehensive overview of the various reactions catalyzed by (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazoles. [, ] These papers delve into specific reaction types, including examples and comparisons with other organocatalysts. For a deeper understanding of its applications, it is recommended to consult these resources.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




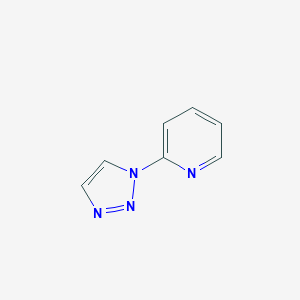
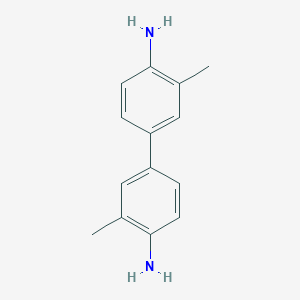

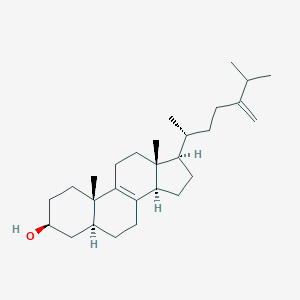
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
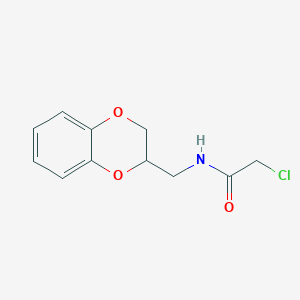
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)





![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)